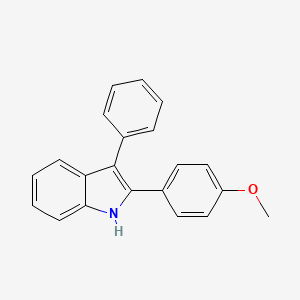
2,2-dichloro-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-N-cyclohexylacetamide: is a chemical compound with the molecular formula C8H13Cl2NO . It is also known by its CAS number: 828-03-5 . The compound consists of a cyclohexyl ring attached to an acetamide group, with two chlorine atoms in the para position on the cyclohexyl ring .
Vorbereitungsmethoden
Synthesewege: Die synthetische Herstellung von 2,2-Dichlor-N-Cyclohexylacetamid erfolgt durch die Reaktion von Cyclohexylamin mit Chloracetylchlorid. Die Reaktion verläuft wie folgt:
Cyclohexylamin+Chloracetylchlorid→2,2-Dichlor-N-Cyclohexylacetamid
Reaktionsbedingungen:- Die Reaktion findet typischerweise in einem organischen Lösungsmittel (z. B. Dichlormethan oder Chloroform) bei niedrigen Temperaturen (um 0 °C bis 5 °C) statt, um Nebenreaktionen zu minimieren.
Cyclohexylamin: (primäres Amin) wirkt als Nukleophil und greift das elektrophile Kohlenstoffatom von .
Industrielle Produktion:
Analyse Chemischer Reaktionen
Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener Oxidationsprodukte führen.
Substitution: Nukleophile Substitutionsreaktionen können an den Chloratomen auftreten, was zur Ersetzung von Chlor durch andere funktionelle Gruppen führt.
Reduktion: Die Reduktion der Carbonylgruppe im Acetamidanteil kann zu sekundären Aminen führen.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO) oder Wasserstoffperoxid (HO).
Substitution: Nukleophile (z. B. Amine, Thiole) in Gegenwart einer Base (z. B. Natriumhydroxid, NaOH).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH) oder Natriumborhydrid (NaBH).
Hauptprodukte: Die spezifischen Produkte hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten.
Medizin: Kann Anwendungen in der Medikamentenentwicklung haben.
Industrie: Begrenzte Informationen, aber es könnte in Spezialchemikalien eingesetzt werden.
5. Wirkmechanismus
Der genaue Wirkmechanismus ist noch nicht vollständig geklärt. Weitere Forschung ist erforderlich, um seine Wechselwirkungen mit biologischen Zielstrukturen und Signalwegen zu verstehen.
Wirkmechanismus
The exact mechanism of action remains to be fully elucidated. Further research is needed to understand its interactions with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Obwohl 2,2-Dichlor-N-Cyclohexylacetamid aufgrund seines spezifischen Substitutionsschemas einzigartig ist, gehören ähnliche Verbindungen zu 2,2-Dichlor-N,N-Diethylacetamid (CAS: 921-88-0) und 2,2-Dichlor-N,N-Dicyclohexylacetamid (CAS: Nicht angegeben) .
Denken Sie daran, dass diese Informationen auf verfügbaren Daten beruhen und weitere Untersuchungen möglicherweise zusätzliche Erkenntnisse liefern.
Eigenschaften
CAS-Nummer |
828-03-5 |
|---|---|
Molekularformel |
C8H13Cl2NO |
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
2,2-dichloro-N-cyclohexylacetamide |
InChI |
InChI=1S/C8H13Cl2NO/c9-7(10)8(12)11-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,11,12) |
InChI-Schlüssel |
XAEHXXXXLOJOST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)

![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12008454.png)
![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)


![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)

![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone](/img/structure/B12008479.png)
